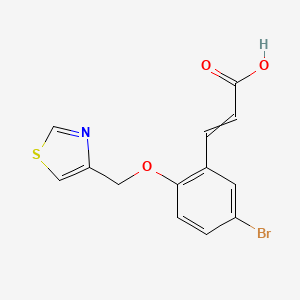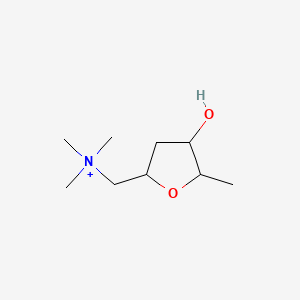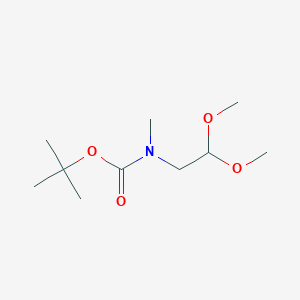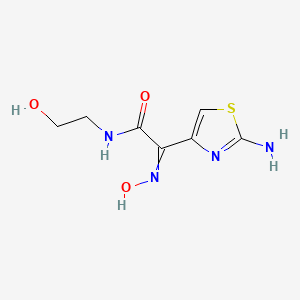![molecular formula C18H18N4O4S B14094892 3-(2-hydroxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B14094892.png)
3-(2-hydroxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-hydroxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring, a hydroxyphenyl group, and a sulfamoylphenyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-hydroxybenzaldehyde with hydrazine hydrate to form 2-hydroxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The resulting compound is further reacted with 4-sulfamoylphenyl ethyl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group in the sulfamoylphenyl moiety can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated pyrazole derivatives.
Scientific Research Applications
3-(2-hydroxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-hydroxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes or receptors, while the sulfamoylphenyl group can interact with other functional groups through electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide: Lacks the sulfamoylphenyl group, resulting in different chemical properties and biological activities.
N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-5-carboxamide: Lacks the hydroxyphenyl group, affecting its ability to form hydrogen bonds.
3-(4-hydroxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-5-carboxamide: The hydroxy group is positioned differently, which can influence its reactivity and interactions.
Uniqueness
The unique combination of the hydroxyphenyl and sulfamoylphenyl groups in 3-(2-hydroxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-5-carboxamide provides it with distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H18N4O4S |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H18N4O4S/c19-27(25,26)13-7-5-12(6-8-13)9-10-20-18(24)16-11-15(21-22-16)14-3-1-2-4-17(14)23/h1-8,11,23H,9-10H2,(H,20,24)(H,21,22)(H2,19,25,26) |
InChI Key |
GUEJZWXGBCRYON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorobenzyl)-8-(3-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14094809.png)
![9-benzyl-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14094820.png)

![methyl [3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]acetate](/img/structure/B14094825.png)
![4-chloro-N'-[(Z)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide](/img/structure/B14094829.png)
![6-Bromo-9-[(4-methoxyphenyl)methyl]purine](/img/structure/B14094839.png)

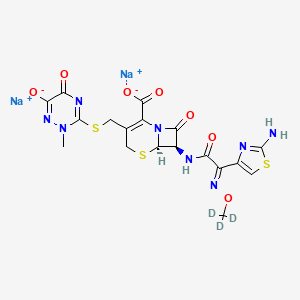
![1-(4-Butoxy-3-methoxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094863.png)
![1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 1,7,8-trimethyl-](/img/structure/B14094865.png)
